1,4-Difluoro-2-(prop-2-yn-1-yl)benzene
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Overview
Description
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and a prop-2-yn-1-yl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,4-difluorobenzene.
Alkylation Reaction: The 1,4-difluorobenzene undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Electrophiles: For addition reactions, electrophiles such as halogens and hydrogen halides can be used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of fluorine atoms with amines would yield amino derivatives, while addition of hydrogen halides to the alkyne group would result in haloalkenes.
Scientific Research Applications
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a reactive site for addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain types of reactions.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the alkyne group to the benzene ring.
1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the alkyne group to the benzene ring.
Uniqueness
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene is unique due to the presence of both fluorine atoms and the alkyne group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H6F2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
1,4-difluoro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6H,3H2 |
InChI Key |
UHRPZJXRDVLHNP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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